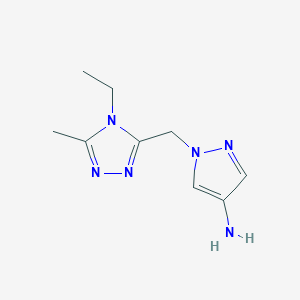
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.
Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxycyclopentyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxy-2-ethylcyclopentyl)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is unique due to the presence of the methyl group on the cyclopentyl ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C8H12F2O3 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
STNJCBGNZUISQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(C(C(=O)O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


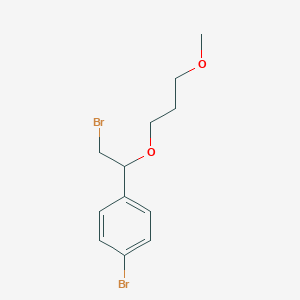
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
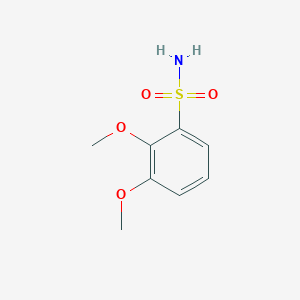

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)

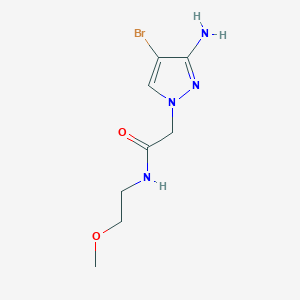
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
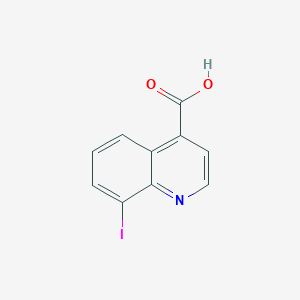
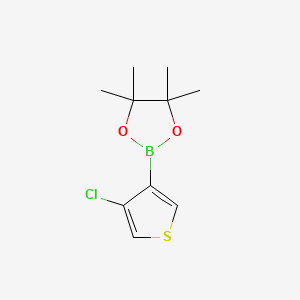
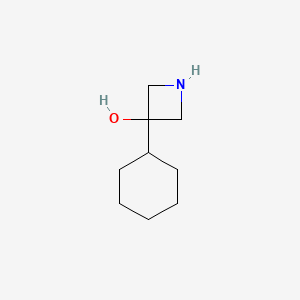
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
